Ethyl 2-(3-aminopropanamido)acetate

Description

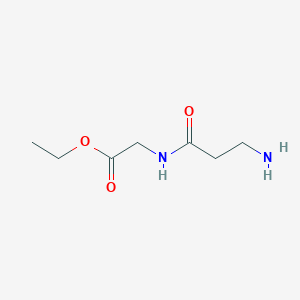

Ethyl 2-(3-aminopropanamido)acetate (CAS: 75141-41-2) is an organic compound with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol . Its structure features an ethyl ester group linked to a glycine backbone, which is further substituted with a 3-aminopropanamide moiety. This combination of ester and amide functionalities makes it a versatile intermediate in pharmaceutical and biochemical synthesis.

Key characteristics include:

- Storage: No specific storage conditions are reported, though typical handling for hygroscopic or light-sensitive compounds is advisable.

- Availability: Currently listed as temporarily out of stock, with suppliers in China, the U.S., India, and Germany .

- Spectral Data: A structurally related compound, ethyl 2-(2-(3-aminopropanamido)thiazol-4-yl)acetate hydrochloride, displays distinct NMR signals (e.g., δ = 4.07 ppm for the ethyl ester quartet) and IR bands (1715 cm⁻¹ for ester C=O), suggesting similar spectroscopic behavior for the parent compound .

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

ethyl 2-(3-aminopropanoylamino)acetate |

InChI |

InChI=1S/C7H14N2O3/c1-2-12-7(11)5-9-6(10)3-4-8/h2-5,8H2,1H3,(H,9,10) |

InChI Key |

UIXWUZRNEUSGNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminopropanamido)acetate typically involves the reaction of ethyl chloroacetate with 3-aminopropanoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-aminopropanoic acid attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of Ethyl 2-(3-aminopropanamido)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminopropanamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

Hydrolysis: Yields 3-aminopropanoic acid and ethanol.

Amidation: Forms new amide derivatives depending on the reactants used.

Reduction: Produces the corresponding amine derivative.

Scientific Research Applications

Ethyl 2-(3-aminopropanamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminopropanamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Ethyl Acetate Derivatives with Bioactive Moieties

Ethyl 2-(3-aminopropanamido)acetate belongs to a broader class of ethyl acetate derivatives functionalized with nitrogen-containing groups. Below is a comparison with structurally related compounds:

Key Observations :

- Polarity: Ethyl 2-(3-aminopropanamido)acetate’s amide and ester groups confer higher polarity compared to aromatic imidazole derivatives (e.g., compounds in ), which are more lipophilic due to phenyl substituents.

- Reactivity: The 3-aminopropanamido group enables nucleophilic reactions (e.g., acylations), whereas imidazole derivatives () undergo electrophilic substitutions or metal coordination.

- Applications: Unlike isoamyl acetate (a flavoring agent, ), Ethyl 2-(3-aminopropanamido)acetate is tailored for drug synthesis, such as in the preparation of thiazole-containing pharmaceuticals (e.g., compound 17b in ).

Functional Analogues: Amino Acid Esters

Ethyl 2-(3-aminopropanamido)acetate shares similarities with amino acid esters used in peptide synthesis. For example:

- Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate (): Contains a cyano group and pyridinyl moiety, enabling conjugation with aromatic amines. However, its rigid structure limits flexibility compared to the more adaptable 3-aminopropanamido chain in the target compound.

- (S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (): Integrates an imidazole ring, enhancing metal-binding capacity but reducing ester-mediated solubility.

Biological Activity

Ethyl 2-(3-aminopropanamido)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(3-aminopropanamido)acetate is characterized by the following molecular formula:

- Molecular Formula : C7H15N2O3

- Molecular Weight : 175.21 g/mol

The structure features an amide functional group, which is significant for its biological interactions. The presence of both an ethyl ester and an amino group enhances its versatility in biochemical applications.

Mechanism of Biological Activity

The biological activity of Ethyl 2-(3-aminopropanamido)acetate can be attributed to several mechanisms:

- Enzyme Interaction : The compound exhibits the ability to interact with various enzymes, potentially modulating their activity. This interaction is facilitated by the amine group, which can form hydrogen bonds and electrostatic interactions with active sites on enzymes.

- Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, influencing cellular signaling pathways. This binding can lead to alterations in metabolic processes, such as protein synthesis and cell proliferation.

- Anticancer Potential : Preliminary studies suggest that compounds with structural similarities may inhibit cancer cell proliferation by disrupting mitotic processes. For instance, inhibitors targeting mitotic kinesins have demonstrated efficacy in inducing multipolar spindle formation in cancer cells, leading to cell death.

In Vitro Studies

Several studies have investigated the effects of Ethyl 2-(3-aminopropanamido)acetate on various biological systems:

- Cell Line Studies : Research has shown that compounds structurally related to Ethyl 2-(3-aminopropanamido)acetate can inhibit phosphorylation pathways critical for cancer cell survival. For example, a study demonstrated that similar compounds significantly inhibited ERK1/2 phosphorylation at concentrations as low as 50 μM, indicating potential therapeutic applications in oncology .

| Compound | Biological Target | Inhibition Concentration (μM) | Effect |

|---|---|---|---|

| Ethyl 2-(3-aminopropanamido)acetate | ERK1/2 | 50 | Significant inhibition |

| Related compound | MEK1/2 | 50 | Significant inhibition |

Structure-Activity Relationship (SAR)

Understanding the SAR of Ethyl 2-(3-aminopropanamido)acetate is crucial for optimizing its biological activity. Variations in the alkyl chain length and functional groups can significantly influence potency and selectivity against specific targets.

- Alkyl Chain Variations : The length and branching of the alkyl chain have been shown to affect solubility and receptor binding affinity.

- Functional Group Modifications : Modifying the amide or ester groups may enhance or reduce biological activity, providing avenues for drug design.

Pharmacological Applications

Due to its biological activity, Ethyl 2-(3-aminopropanamido)acetate has potential applications in:

- Drug Development : As a building block in synthesizing novel pharmaceuticals targeting specific diseases, particularly cancer.

- Biochemical Research : Investigating enzyme mechanisms and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.